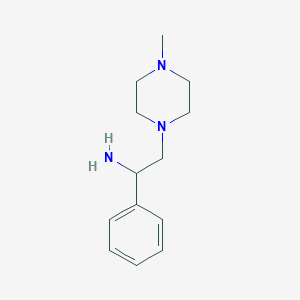

2-(4-Methylpiperazinyl)-1-phenylethylamine

Description

Contextualization within Substituted Phenylethylamines and Piperazine (B1678402) Chemistry

The significance of 2-(4-Methylpiperazinyl)-1-phenylethylamine is best understood by examining its constituent parts. The phenethylamine (B48288) backbone is the structural foundation for a vast array of endogenous neurochemicals, including dopamine (B1211576) and norepinephrine (B1679862), as well as a wide range of synthetic psychoactive substances. researchgate.netgrafiati.com The addition of substituents to the phenyl ring, the ethyl side chain, or the amino group of the phenethylamine core can dramatically alter its pharmacological profile, leading to compounds with stimulant, hallucinogenic, or antidepressant effects. researchgate.net

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at opposite positions, is a privileged scaffold in medicinal chemistry. researchgate.netnih.gov Its presence in a molecule can enhance water solubility and bioavailability, and the two nitrogen atoms provide points for further chemical modification. researchgate.netnih.gov Piperazine derivatives are found in a multitude of drugs with diverse therapeutic applications, including antipsychotics, antidepressants, and antihistamines. researchgate.netmdpi.com The incorporation of a piperazine moiety into a phenylethylamine structure, as seen in this compound, creates a hybrid with the potential for novel pharmacological activities, possibly modulating multiple biological targets. nih.gov

Academic Significance and Research Gaps for the Phenylethylamine-Piperazine Hybrid Scaffold

The academic significance of the this compound scaffold lies in its potential as a novel chemotype for neurological drug discovery. chemimpex.com The combination of the phenylethylamine and piperazine moieties suggests that it could interact with a range of monoaminergic receptors and transporters in the brain. chemimpex.commdpi.com However, a significant research gap exists in the scientific literature regarding this specific compound. While it is available as a research chemical, there is a notable absence of published studies detailing its synthesis, characterization, and pharmacological evaluation.

The primary research gap is the lack of specific data on the biological activity of this compound and its derivatives. Investigations into its binding affinity at various dopamine, serotonin (B10506), and norepinephrine receptors and transporters would be a crucial first step in elucidating its pharmacological profile. Furthermore, studies exploring the structure-activity relationships of this scaffold, by modifying the phenyl ring, the ethylamine (B1201723) backbone, or the methyl group on the piperazine, could lead to the identification of more potent and selective compounds. The synthesis of a series of analogs and their subsequent screening would be essential to map the therapeutic potential of this chemical class. nih.govresearchgate.net

Historical Perspectives on Related Phenylethylamine and Piperazine Research Paradigms

The historical trajectory of phenethylamine research dates back to the late 19th and early 20th centuries, with the isolation and identification of phenethylamine itself. The subsequent exploration of its derivatives led to the discovery of potent stimulants like amphetamine and the development of a wide range of pharmaceuticals. mdpi.com The work of chemists like Alexander Shulgin in the latter half of the 20th century greatly expanded the known landscape of psychoactive phenethylamines. researchgate.net

Piperazine first gained prominence in medicine as an anthelmintic agent. researchgate.net Its journey into the realm of neuropharmacology began with the discovery that certain N-substituted piperazine derivatives possessed significant central nervous system activity. researchgate.net This led to the development of numerous successful drugs, establishing the piperazine ring as a key component in modern drug design. nih.gov The convergence of these two research streams, the study of phenethylamines and the application of piperazine in medicinal chemistry, provides the historical and scientific context for the creation and potential investigation of hybrid molecules like this compound.

Propriétés

IUPAC Name |

2-(4-methylpiperazin-1-yl)-1-phenylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3/c1-15-7-9-16(10-8-15)11-13(14)12-5-3-2-4-6-12/h2-6,13H,7-11,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXNGEVJNOQJIJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC(C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60391860 | |

| Record name | 2-(4-Methylpiperazinyl)-1-phenylethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60391860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

775349-54-7 | |

| Record name | 2-(4-Methylpiperazinyl)-1-phenylethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60391860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-methylpiperazin-1-yl)-1-phenylethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 4 Methylpiperazinyl 1 Phenylethylamine and Its Derivatives

Strategic Approaches to the Phenylethylamine Scaffold Synthesis

The phenylethylamine backbone is a common motif in many biologically active compounds. researchgate.net Its synthesis has been extensively studied, with several key strategies emerging as reliable and versatile.

Reductive amination is a cornerstone in the synthesis of amines, including phenylethylamine analogs. mdpi.comlibretexts.org This one-pot reaction typically involves the treatment of a ketone or aldehyde with an amine in the presence of a reducing agent. libretexts.org For the synthesis of phenylethylamine analogs, a substituted acetophenone is often the starting ketone. mdpi.com

The reaction proceeds through the initial formation of an imine intermediate via nucleophilic addition, which is then reduced to the corresponding amine. libretexts.org A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (NaBH(OAc)₃) being common laboratory-scale reagents. libretexts.org For industrial applications, catalytic hydrogenation over metals like nickel is often utilized. libretexts.org

A practical application of this method is the asymmetric synthesis of Sitagliptin, where α-phenylethylamine is used as a chiral auxiliary to induce stereoselectivity in a reductive amination step. nih.gov This highlights the utility of reductive amination in producing enantiomerically pure phenylethylamine derivatives.

Table 1: Examples of Reductive Amination for Phenylethylamine Synthesis

| Ketone/Aldehyde | Amine | Reducing Agent | Product | Reference |

| Phenyl-2-propanone | Ammonia (B1221849) | H₂/Ni | Amphetamine | libretexts.org |

| Acetophenone | Ammonia | H₂/Catalyst | α-Phenylethylamine | mdpi.com |

| 3'-Hydroxyacetophenone | (S)-α-PEA | NaBH₄/Ti(IV)isopropoxide | Chiral bis-amine intermediate | mdpi.com |

Modification of the phenylethylamine side chain through alkylation and arylation provides access to a diverse range of derivatives. N-alkylation of phenethylamines can be efficiently achieved using alcohols as alkylating agents in the presence of an iridium catalyst. nih.gov This method operates through a "borrowing hydrogen" mechanism, offering a clean and efficient route to secondary and tertiary amines. nih.gov

For the formation of C-C bonds, transition metal-catalyzed cross-coupling reactions are powerful tools. A photoassisted nickel-catalyzed cross-coupling between tosyl-protected alkyl aziridines and (hetero)aryl iodides has been developed to synthesize a broad range of β-phenethylamine scaffolds. acs.org This method is advantageous due to its mild reaction conditions and the use of an inexpensive organic photocatalyst. acs.org

Furthermore, copper-catalyzed enantioselective arylation of N-azaaryl aldimines with arylboroxines, using chiral phosphorus ligands derived from α-phenylethylamine, has been reported to produce chiral secondary amines in high yields and enantioselectivities. nih.gov

Approaches to Piperazine (B1678402) Ring Functionalization

The piperazine moiety is a common feature in many pharmaceuticals, and its functionalization is a key step in the synthesis of numerous drug candidates. mdpi.com

The nitrogen atoms in the piperazine ring are nucleophilic and can readily participate in nucleophilic substitution reactions. researchgate.net This allows for the introduction of various substituents onto the ring. For instance, piperazine can act as an efficient nucleophile in reactions with activated aromatic systems, such as pentafluoropyridine, leading to the substitution of a fluorine atom. researchgate.net

Alkylation of the piperazine nitrogen is a common strategy. However, controlling the degree of alkylation to achieve mono-substitution can be challenging. One approach to favor mono-alkylation is to use a large excess of piperazine. researchgate.net Alternatively, one of the nitrogen atoms can be protected with a group like tert-butoxycarbonyl (Boc), allowing for selective alkylation of the unprotected nitrogen. The protecting group can then be removed to yield the mono-alkylated piperazine. researchgate.net

In the synthesis of 3-substituted piperazine derivatives, nucleophilic substitution of a hydroxyl group in a side chain can lead to the formation of rearranged 1,4-diazepanes and piperazines as side products due to the formation of an intermediate aziridinium ion. nih.gov

Reductive alkylation, also known as reductive amination, is a widely used and efficient method for the N-substitution of piperazines. mdpi.com This method involves the reaction of a piperazine with an aldehyde or ketone in the presence of a reducing agent, typically sodium triacetoxyborohydride. mdpi.com This approach is advantageous as it often avoids the formation of quaternary ammonium (B1175870) salts that can occur with direct alkylation using alkyl halides. researchgate.net

This strategy has been employed in the synthesis of various N-alkyl piperazine-containing compounds. nih.gov For example, reductive amination of a secondary amine with Boc-protected piperazinyl aldehydes has been used to synthesize intermediates for CXCR4 antagonists. nih.gov The commercial availability of a wide variety of N-substituted piperazines and aldehydes makes this a straightforward method for creating a diverse set of derivatives. nih.gov

Table 2: Reagents for Reductive Amination of Piperazines

| Piperazine Derivative | Carbonyl Compound | Reducing Agent | Reference |

| N-Boc-piperazine | Various aldehydes | Sodium triacethoxyborohydride | mdpi.com |

| Secondary amine | Boc protected piperazinyl aldehydes | Not specified | nih.gov |

| Substituted piperazines | Benzaldehyde derivatives | Not specified | nih.gov |

Transition-metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of C-N bonds, providing powerful methods for the arylation of piperazines. thermofisher.comresearchgate.net The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a prominent method for the N-arylation of piperazines. mdpi.com This reaction typically involves the coupling of an aryl halide or triflate with a piperazine derivative in the presence of a palladium catalyst and a suitable ligand.

Copper-catalyzed Ullmann-Goldberg reactions also serve as a valuable method for N-arylpiperazine synthesis. mdpi.com These reactions have been widely used in the preparation of piperazine-containing drugs. mdpi.com More recently, palladium-catalyzed modular synthesis of substituted piperazines has been developed, involving the coupling of propargyl units with various diamine components. acs.org This method offers high regio- and stereochemical control under mild reaction conditions. acs.org

Transition metal catalysis is not only used for the functionalization of a pre-existing piperazine ring but also for its construction. For instance, palladium-catalyzed cyclization reactions can be employed to build the piperazine ring itself from acyclic precursors. acs.org

Convergent and Divergent Synthesis Strategies for the 2-(4-Methylpiperazinyl)-1-phenylethylamine Scaffold

The construction of the this compound scaffold can be approached through both convergent and divergent synthetic strategies, allowing for the efficient generation of a library of analogues for structure-activity relationship (SAR) studies.

Convergent Synthesis: A convergent approach involves the synthesis of key fragments of the target molecule separately, which are then coupled in the final stages. For the this compound scaffold, a plausible convergent strategy would involve the preparation of two key intermediates: a suitably activated 1-phenylethylamine (B125046) derivative and N-methylpiperazine.

Divergent Synthesis: In contrast, a divergent strategy begins with a common intermediate that is subsequently elaborated into a variety of different products. This approach is particularly useful for rapidly generating a library of related compounds. A potential divergent synthesis of this compound derivatives could start from a common precursor like 1-phenyl-2-(piperazin-1-yl)ethanamine.

From this common intermediate, a variety of substituents can be introduced onto the second nitrogen of the piperazine ring through reactions such as alkylation, acylation, or reductive amination. This allows for the systematic exploration of the effect of different functional groups at this position on the biological activity of the resulting compounds.

Multicomponent reactions (MCRs) represent a powerful tool in constructing piperazine-containing scaffolds and can be considered a form of convergent synthesis. mdpi.com These one-pot reactions combine three or more starting materials to form a complex product, thereby reducing the number of synthetic steps and purification procedures. While a specific MCR for the direct synthesis of this compound is not prominently described, the principles of MCRs could be applied to generate highly substituted piperazine derivatives.

A summary of these strategies is presented in the table below:

| Strategy | Description | Application to this compound Scaffold |

| Convergent | Separate synthesis of key fragments followed by late-stage coupling. | Coupling of a 1-phenylethylamine derivative with N-methylpiperazine. |

| Divergent | Elaboration of a common intermediate into a library of analogues. | Modification of a 1-phenyl-2-(piperazin-1-yl)ethanamine precursor. |

Enantioselective Synthesis and Chiral Resolution of this compound Precursors

The 1-phenylethylamine core of the target molecule contains a stereocenter, making enantioselective synthesis and chiral resolution critical for obtaining enantiomerically pure compounds, which often exhibit different pharmacological profiles.

Enantioselective Synthesis: Asymmetric synthesis aims to create a specific enantiomer directly. For precursors like chiral 1-phenylethylamines, several enantioselective methods have been developed. mdpi.comnih.govnih.govresearchgate.net One common approach is the asymmetric hydrogenation of prochiral enamines or imines using chiral transition metal catalysts. acs.org For example, the rhodium- or ruthenium-catalyzed asymmetric hydrogenation of an appropriate enamine precursor can yield the desired chiral amine with high enantiomeric excess. acs.org Another strategy involves the diastereoselective addition of organometallic reagents to chiral imines derived from enantiopure amines or auxiliaries. mdpi.com

Chiral Resolution: Chiral resolution is the process of separating a racemic mixture into its constituent enantiomers. wikipedia.org A widely used method for resolving racemic amines is the formation of diastereomeric salts with a chiral resolving agent. wikipedia.orgquizlet.com For the resolution of a racemic 1-phenylethylamine precursor, a chiral acid such as (+)-tartaric acid or (-)-mandelic acid can be used. quizlet.comlibretexts.org The resulting diastereomeric salts often have different solubilities, allowing for their separation by fractional crystallization. wikipedia.org Once separated, the pure enantiomer of the amine can be recovered by treatment with a base.

The table below outlines common methods for obtaining enantiopure 1-phenylethylamine precursors:

| Method | Description | Example |

| Enantioselective Synthesis | Direct synthesis of a single enantiomer. | Asymmetric hydrogenation of an enamine using a chiral catalyst. acs.org |

| Chiral Resolution | Separation of a racemic mixture. | Formation of diastereomeric salts with a chiral acid like tartaric acid. quizlet.com |

Green Chemistry and Sustainable Synthetic Routes for Related Amine Compounds

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals to reduce environmental impact and improve safety. researchgate.netresearchgate.netunibo.it These principles are relevant to the synthesis of this compound and related amine compounds.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and reduced side product formation compared to conventional heating. researchgate.netresearchgate.net This technique can be applied to various steps in the synthesis of piperazine derivatives, such as N-alkylation reactions.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful and sustainable method for forming carbon-carbon and carbon-nitrogen bonds. mdpi.comorganic-chemistry.org This approach often utilizes mild reaction conditions and can be more environmentally friendly than traditional methods that may require harsh reagents or high temperatures. mdpi.com For instance, photoredox catalysis can be employed for the C-H functionalization of piperazines, offering a direct way to introduce substituents. mdpi.com

Use of Green Solvents: The choice of solvent is a critical aspect of green chemistry. unibo.it Replacing hazardous organic solvents with more environmentally benign alternatives, such as water, ethanol, or supercritical fluids, can significantly reduce the environmental footprint of a synthetic process. For piperazine synthesis, reactions in greener solvents are being explored. researchgate.netresearchgate.net

Catalyst-Free and One-Pot Reactions: The development of catalyst-free reactions and one-pot multicomponent reactions aligns with the principles of green chemistry by reducing the number of reaction steps, minimizing waste, and improving atom economy. researchgate.netresearchgate.net

The following table summarizes some green chemistry approaches applicable to the synthesis of related amine compounds:

| Green Chemistry Approach | Description | Potential Application |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. researchgate.netresearchgate.net | N-alkylation of the piperazine ring. |

| Photoredox Catalysis | Use of visible light to drive chemical reactions. mdpi.comorganic-chemistry.org | C-H functionalization of the piperazine scaffold. |

| Green Solvents | Replacement of hazardous solvents with environmentally friendly alternatives. unibo.it | Performing synthetic steps in water or ethanol. |

| One-Pot Reactions | Combining multiple reaction steps in a single vessel. researchgate.netresearchgate.net | Multicomponent synthesis of piperazine derivatives. |

Mechanistic Studies of 2 4 Methylpiperazinyl 1 Phenylethylamine Reactions

Elucidation of Reaction Pathways for Phenylethylamine Derivatization

The derivatization of phenylethylamines is a cornerstone of medicinal chemistry, leveraging the "phenethylamine motif" found in many naturally occurring and synthetic bioactive compounds. The synthesis of 2-(4-Methylpiperazinyl)-1-phenylethylamine is conceptually a nucleophilic substitution or reductive amination process, where the piperazine (B1678402) nitrogen acts as the nucleophile.

One common pathway for creating such derivatives involves the reaction of a suitably activated 1-phenylethanol (B42297) or a halo-phenylethane precursor with N-methylpiperazine. For instance, the reaction could proceed via an S_N2 mechanism where the piperazine attacks a 1-phenyl-2-haloethane, displacing the halide. Alternatively, a 2-amino-1-phenylethanol (B123470) derivative could be used.

Another significant pathway is the reductive amination of a phenylacetaldehyde (B1677652) precursor with N-methylpiperazine. This involves the initial formation of an enamine or iminium ion intermediate, which is then reduced to form the final amine product. The choice of starting materials and reagents dictates the most likely reaction pathway. The phenylethylamine scaffold is a key structural unit in numerous endogenous catecholamines like dopamine (B1211576) and norepinephrine (B1679862), which has spurred extensive research into its derivatization for therapeutic applications.

Detailed Mechanism of Piperazine Ring Formation and Functionalization Reactions

The piperazine ring itself is a prevalent heterocycle in pharmaceuticals. Its synthesis and functionalization are well-established, though often challenging. While the target compound utilizes a pre-formed N-methylpiperazine, understanding the mechanisms of piperazine C-H functionalization provides insight into potential side reactions or further derivatization.

Recent advances have focused on direct C-H functionalization of the piperazine ring, which avoids multi-step syntheses involving ring construction. Photoredox catalysis, for example, can be used to generate an α-amino radical on the piperazine ring. This radical can then couple with various partners. The mechanism typically involves:

A photocatalyst, such as an Iridium(III) complex, is excited by light.

The excited photocatalyst engages in a single electron transfer (SET) with the piperazine, generating an amino radical cation.

Deprotonation of a C-H bond adjacent to the nitrogen results in the formation of a key α-amino radical intermediate.

This radical can then react with a suitable coupling partner.

A common strategy for building the piperazine ring from scratch involves the cyclization of linear diamine precursors. One innovative method builds the piperazine ring from a primary amino group through the catalytic reductive cyclization of dioximes. The proposed mechanism proceeds through the hydrogenolysis of N-O bonds to form a diimine intermediate, which then cyclizes and undergoes further reduction to yield the piperazine ring.

Table 1: Mechanistic Steps in Photoredox C–H Functionalization of Piperazines

| Step | Description | Key Intermediates |

|---|---|---|

| 1. Excitation | Photocatalyst (e.g., Ir(ppy)₃) absorbs light and becomes a powerful reductant. | Excited state photocatalyst [Ir(ppy)₃]* |

| 2. Oxidation | The excited photocatalyst reduces a partner molecule, generating a strong oxidant (e.g., Ir(IV)) and a radical anion. | Ir(IV) complex, Arene radical anion |

| 3. SET | The Ir(IV) complex oxidizes the piperazine via single electron transfer (SET), regenerating the ground state photocatalyst. | Piperazine radical cation |

| 4. Deprotonation | A base removes a proton from the carbon adjacent to the nitrogen, forming an α-amino radical. | α-amino radical |

| 5. Coupling | The α-amino radical couples with a reaction partner (e.g., arene radical anion). | Functionalized piperazine intermediate |

| 6. Rearomatization | The intermediate undergoes a final step (e.g., elimination) to yield the final product. | α-aryl-substituted piperazine |

This table is a generalized representation based on published mechanisms.

Kinetic Investigations of Synthetic and Transformation Processes

Kinetic studies are essential for understanding reaction rates, identifying rate-limiting steps, and optimizing reaction conditions for efficiency and yield. For a multi-step synthesis like that of this compound, analyzing the kinetics of both the C-N bond formation and any preceding or subsequent steps is critical.

For example, in a reductive amination pathway, the rate can be influenced by the pH, the concentration of the reducing agent, and the rate of iminium ion formation versus the rate of its reduction. In enzymatic syntheses, which are increasingly used for producing chiral amines, kinetic parameters such as Michaelis-Menten constants (K_m) and turnover numbers (k_cat) are determined for the enzyme with respect to its substrates.

Reaction Progress Kinetic Analysis (RPKA) is a powerful methodology for rapidly acquiring a detailed understanding of a reaction's kinetic profile from a minimal number of experiments. This technique involves monitoring the concentration of reactants, intermediates, and products over time. By applying various graphical and mathematical treatments to this data, one can uncover complex reaction behaviors, including catalyst activation or deactivation, product inhibition, and the formation of off-pathway intermediates.

In the context of synthesizing this compound, RPKA could be used to:

Determine the true order of the reaction with respect to each reactant and catalyst.

Identify if the catalyst is stable throughout the reaction or undergoes deactivation.

Optimize catalyst loading and reaction temperature for maximum efficiency.

Elucidate the mechanism by comparing the observed kinetic profile with profiles predicted by different mechanistic hypotheses.

Influence of Reaction Conditions on Regio- and Stereoselectivity

For this compound, which contains a chiral center at the C1 position of the phenylethylamine backbone, controlling stereoselectivity is paramount for producing a single enantiomer. The biological activity of chiral molecules often resides in only one enantiomer.

Reaction conditions have a profound impact on both regioselectivity (where on a molecule a reaction occurs) and stereoselectivity (the 3D orientation of the product).

Solvent: The polarity of the solvent can influence reaction rates and selectivity. For instance, in the reaction of phenylethylamine with methyl acrylate, polar solvents were found to strongly catalyze the second addition step. In

Advanced Analytical Techniques for Structural and Mechanistic Elucidation of 2 4 Methylpiperazinyl 1 Phenylethylamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Organic Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the determination of the covalent framework of organic molecules. It operates by probing the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C (carbon-13), within a magnetic field. The resulting spectra provide information about the chemical environment, connectivity, and stereochemistry of atoms within the molecule.

While basic one-dimensional (1D) NMR provides foundational data, a deeper understanding, especially for complex molecules, requires more sophisticated methods. hmdb.ca

Application of Multi-Dimensional NMR Techniques (COSY, TOCSY, HSQC, NOESY)

Multi-dimensional NMR experiments are crucial for assembling the molecular puzzle of 2-(4-Methylpiperazinyl)-1-phenylethylamine by revealing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This 2D technique identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would show correlations between the methine proton (CH) at the stereocenter and the adjacent methylene (B1212753) protons (CH2) of the ethylamine (B1201723) backbone. It would also map the couplings within the piperazine (B1678402) ring and the aromatic protons of the phenyl group.

TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations beyond directly coupled protons to reveal entire spin systems. A TOCSY experiment on this molecule would allow for the identification of all protons belonging to the phenyl ring from a single cross-peak and, similarly, trace the connectivity of all protons in the piperazine ring system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms they are directly attached to. It is essential for assigning the ¹³C NMR spectrum. For the target molecule, each protonated carbon would display a cross-peak in the HSQC spectrum, definitively linking, for example, the phenyl protons to their corresponding aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the previous techniques that show through-bond connectivity, NOESY reveals through-space proximity between protons that are close to each other (typically < 5 Å), regardless of whether they are bonded. This is invaluable for determining stereochemistry and conformation. A NOESY spectrum could show correlations between the phenyl protons and the methine proton of the ethylamine chain, helping to define the molecule's preferred conformation in solution.

A hypothetical table of expected NMR data for this compound is presented below, based on its known structure.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key COSY Correlations | Key NOESY Correlations |

| Phenyl-CH (ortho) | 7.2-7.4 | ~128 | Phenyl-CH (meta) | Methine-CH |

| Phenyl-CH (meta) | 7.2-7.4 | ~129 | Phenyl-CH (ortho, para) | Ethyl-CH2 |

| Phenyl-CH (para) | 7.1-7.3 | ~126 | Phenyl-CH (meta) | - |

| Methine-CH | 3.8-4.2 | ~60 | Ethyl-CH2 | Phenyl-CH (ortho), Piperazine-CH2 |

| Ethyl-CH2 | 2.5-2.9 | ~55 | Methine-CH, Piperazine-CH2 | Phenyl-CH (meta), N-Methyl-CH3 |

| Piperazine-CH2 (adjacent to N) | 2.4-2.8 | ~53 | Ethyl-CH2, Other Piperazine-CH2 | Methine-CH, N-Methyl-CH3 |

| N-Methyl-CH3 | 2.2-2.4 | ~46 | - | Ethyl-CH2, Piperazine-CH2 |

Real-time NMR Monitoring of Reaction Kinetics

Real-time or in situ NMR monitoring is a powerful technique for studying reaction mechanisms and kinetics. mpg.de By acquiring NMR spectra at regular intervals directly from a reacting mixture, chemists can track the disappearance of reactants, the formation of products, and the appearance of transient intermediates. rsc.orgmagritek.com This approach provides a wealth of information that is often missed with traditional offline analysis of quenched reaction aliquots. rsc.org For the synthesis of this compound, which could involve steps like N-alkylation, real-time NMR could be used to:

Determine reaction rates and orders by plotting the concentration of species over time. rsc.org

Observe the formation and decay of short-lived intermediates, providing direct evidence for a proposed reaction pathway. nih.gov

Optimize reaction conditions (e.g., temperature, catalyst loading) by directly observing their effect on the reaction profile. mpg.de

Mass Spectrometry (MS) for Molecular Characterization and Impurity Profiling

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of a compound and, through fragmentation analysis, offers clues about its structure. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Mechanistic Insights

High-Resolution Mass Spectrometry (HRMS) measures m/z values with extremely high precision (typically to four or five decimal places). nih.gov This accuracy allows for the determination of a molecule's exact elemental formula, distinguishing it from other molecules that may have the same nominal mass. For this compound (C₁₃H₂₁N₃), HRMS can confirm its elemental composition against the calculated exact mass of its protonated form [M+H]⁺. This is a critical step in structure confirmation. nih.gov Furthermore, by analyzing the exact masses of fragment ions, HRMS can help elucidate fragmentation pathways, which is crucial for identifying related impurities or metabolites. xml-journal.net

| Ion | Formula | Calculated Exact Mass | Expected HRMS Measurement |

| [M+H]⁺ | C₁₃H₂₂N₃⁺ | 220.1808 | 220.1808 ± 0.0005 |

| Fragment 1 | C₈H₉⁺ | 105.0704 | 105.0704 ± 0.0005 |

| Fragment 2 | C₅H₁₃N₂⁺ | 99.1000 | 99.1000 ± 0.0005 |

Hyphenated Techniques (LC-MS, GC-MS) for Complex Mixture Analysis

Coupling the separation power of chromatography with the detection capabilities of mass spectrometry creates highly sensitive and selective analytical systems.

LC-MS (Liquid Chromatography-Mass Spectrometry): This is the workhorse for analyzing non-volatile compounds in complex mixtures. nih.gov In the context of this compound, LC-MS is ideal for monitoring reaction progress, detecting impurities from a synthesis, or studying its metabolic fate. researchgate.net The liquid chromatograph separates the target compound from starting materials, byproducts, and other impurities, after which the mass spectrometer provides mass information for each separated component. mdpi.com Phenethylamine (B48288) derivatives are frequently analyzed using this method. rug.nlnih.gov

GC-MS (Gas Chromatography-Mass Spectrometry): GC-MS is suitable for volatile and thermally stable compounds. researchgate.net While the target compound itself may have limited volatility, GC-MS is an excellent tool for analyzing more volatile starting materials or potential impurities. researchgate.net For certain impurities, such as haloalcohols or some alkylating agents that could be present from synthesis, headspace GC-MS offers exceptional sensitivity. shimadzu.com Derivatization can sometimes be employed to increase the volatility of a target analyte for GC-MS analysis. researchgate.net

Chromatographic Methods for Separation and Purification in Mechanistic Investigations

Chromatography is not only an analytical tool but also a fundamental technique for the physical separation and purification of compounds. In mechanistic investigations, isolating intermediates or final products in high purity is essential for their subsequent structural characterization.

High-Performance Liquid Chromatography (HPLC) is a primary method for both analytical and preparative-scale separations. jk-sci.com For this compound, which possesses a chiral center at the carbon bearing the amine and phenyl groups, chiral HPLC is particularly important. Using a chiral stationary phase (CSP), it is possible to separate the two enantiomers (R and S forms) of the molecule. doi.orgnih.gov This is critical because enantiomers often have different biological activities. The ability to isolate and study each enantiomer separately is fundamental in pharmaceutical and mechanistic research. researchgate.net Various types of chiral columns, such as those based on derivatized polysaccharides, are effective for resolving chiral amines. nih.gov

| Technique | Stationary Phase Example | Mobile Phase Example | Application |

| Analytical HPLC | C18 Reverse Phase | Acetonitrile (B52724)/Water with Formic Acid nih.gov | Purity assessment, reaction monitoring |

| Preparative HPLC | C18 Reverse Phase (larger particle size) | Acetonitrile/Water gradient | Isolation of product from reaction mixture |

| Chiral HPLC | Cellulose (B213188) or Amylose-based CSP nih.gov | Hexane/Isopropanol with an amine modifier | Separation and quantification of enantiomers |

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the qualitative and quantitative analysis of this compound. It is employed to determine the purity of synthesized batches, with commercial standards often specifying a purity of ≥99% as determined by HPLC. niscpr.res.inresearchgate.netjk-sci.com The technique's versatility also extends to preparative applications, enabling the isolation and purification of the compound from reaction mixtures.

Analytical Applications:

Analytical HPLC is primarily used for purity assessment and the quantification of this compound. Reversed-phase HPLC (RP-HPLC) is a common mode of analysis for phenylethylamine and piperazine derivatives. In this setup, a non-polar stationary phase (like C18) is used with a polar mobile phase.

Due to the basic nature of the two amine groups in the piperazine moiety and the primary amine, the mobile phase often requires modification to achieve optimal separation and peak shape. The addition of acidic modifiers, such as orthophosphoric acid or formic acid, to the mobile phase helps to protonate the amine groups, reducing peak tailing and improving chromatographic resolution. eurasianjournals.com For the analysis of piperazine-containing compounds, a mobile phase consisting of acetonitrile and a phosphate (B84403) buffer at a controlled pH is often effective. researchgate.net

Given that this compound possesses a chiral center at the carbon atom bearing the phenyl and amino groups, chiral HPLC is essential for the separation of its enantiomers. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are widely used for the enantioseparation of chiral amines and their derivatives. The choice of mobile phase, which can be a normal-phase (e.g., hexane/alcohol) or a reversed-phase system, is critical for achieving enantiomeric resolution. auburn.edunih.gov

Table 1: Representative Analytical HPLC Parameters for Compounds Structurally Related to this compound

| Parameter | Setting |

|---|---|

| Column | Reversed-Phase C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile : 0.1% Orthophosphoric Acid in Water (30:70, v/v) |

| Flow Rate | 1.0 - 1.5 mL/min |

| Detection | UV at 240 nm |

| Column Temperature | 35 °C |

| Injection Volume | 10 - 20 µL |

Note: This table represents typical starting conditions for method development for phenylethylamine and piperazine derivatives, based on published methods for related compounds. eurasianjournals.comresearchgate.net

Preparative Applications:

Preparative HPLC is a powerful tool for isolating high-purity this compound for use as a reference standard or for further research. This technique operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle larger sample quantities. The goal is to separate the target compound from impurities, starting materials, and by-products from the synthesis process. The fractions corresponding to the desired compound are collected, and the solvent is removed to yield the purified product. The purity of the collected fractions is subsequently verified using analytical HPLC.

Spectroscopic Analysis (e.g., Infrared, Ultraviolet-Visible) in Support of Structural and Mechanistic Elucidation

Spectroscopic techniques are indispensable for the structural elucidation of this compound, providing information about the functional groups present and the electronic transitions within the molecule.

Infrared (IR) Spectroscopy:

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the characteristic functional groups within the molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to exhibit absorption bands corresponding to its constituent parts: the phenyl group, the ethylamine chain, and the N-methylpiperazine ring.

Key expected vibrational modes include:

N-H Stretching: The primary amine group (-NH2) will show characteristic stretching vibrations, typically in the region of 3400-3250 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations from the phenyl ring are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl chain and the piperazine ring will appear just below 3000 cm⁻¹. dergipark.org.tr

C=C Stretching: The aromatic ring will have characteristic C=C stretching vibrations in the 1600-1450 cm⁻¹ region. researchgate.net

N-H Bending: The primary amine will also exhibit a bending (scissoring) vibration around 1650-1580 cm⁻¹.

C-N Stretching: The stretching vibrations for the C-N bonds of the amines are expected in the 1250-1020 cm⁻¹ range.

C-H Bending: Out-of-plane bending vibrations for the substituted benzene (B151609) ring will appear in the region below 900 cm⁻¹, which can help confirm the substitution pattern.

Table 2: Expected Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

|---|---|---|

| 3400 - 3250 | Primary Amine (R-NH₂) | N-H Stretch |

| 3100 - 3000 | Aromatic Ring | C-H Stretch |

| 2960 - 2850 | Aliphatic (CH₂, CH₃) | C-H Stretch |

| 1600 - 1450 | Aromatic Ring | C=C Stretch |

| 1650 - 1580 | Primary Amine (R-NH₂) | N-H Bend |

| 1250 - 1020 | Amines (C-N) | C-N Stretch |

| 900 - 675 | Aromatic Ring | C-H Out-of-plane Bend |

Note: This table is based on established correlation tables and data for structurally similar compounds like piperazine and phenylethylamine. dergipark.org.trresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy:

Table 3: Expected Ultraviolet-Visible Absorption Maxima for this compound in a Polar Solvent

| Wavelength (λ_max) | Electronic Transition | Chromophore |

|---|---|---|

| ~ 210 nm | π → π* | Phenyl Ring |

| ~ 258 nm | π → π* | Phenyl Ring |

Note: These values are based on the reported UV absorption of phenylethylamine and may vary slightly for the title compound. researchgate.net

Computational Chemistry and Molecular Modeling of 2 4 Methylpiperazinyl 1 Phenylethylamine

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the electronic properties that govern the reactivity and interaction profile of 2-(4-Methylpiperazinyl)-1-phenylethylamine. Methods such as ab initio Hartree-Fock (HF), Density Functional Theory (DFT), and semi-empirical approaches are employed to solve the Schrödinger equation for the molecule, yielding detailed information about its electronic structure. nih.govnih.gov

These calculations can determine a variety of electronic descriptors. Key among these are the distribution of electron density, the molecular electrostatic potential (MEP), and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The MEP map reveals regions of positive and negative electrostatic potential on the molecule's surface, indicating likely sites for electrophilic and nucleophilic attack, as well as non-covalent interactions like hydrogen bonding.

The HOMO and LUMO energies are crucial for predicting chemical reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap suggests lower reactivity. For phenylethylamine derivatives, these calculations help elucidate how substituents on the phenyl ring or modifications to the amine group influence the molecule's electronic character and, consequently, its biological activity. acs.orgacs.org

| Property | Description | Typical Significance |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating capability |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting capability |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Correlates with chemical stability and reactivity |

| Dipole Moment | Measure of the net molecular polarity | Influences solubility and intermolecular forces |

| Electrostatic Potential | Shows charge distribution on the molecular surface | Predicts sites for non-covalent interactions |

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations for Conformational Analysis

While QM methods are precise, they are computationally intensive. For analyzing the vast conformational space of a flexible molecule like this compound, Molecular Mechanics (MM) and Molecular Dynamics (MD) are more suitable. MM methods use a classical physics approach, representing atoms as spheres and bonds as springs, governed by a set of parameters known as a force field. This allows for the rapid calculation of potential energy for different molecular conformations.

MD simulations extend this by solving Newton's equations of motion for the atoms over time, providing a dynamic view of the molecule's behavior. This allows for the exploration of conformational changes, from local bond rotations to the large-scale motions of the entire structure, and the study of how the molecule samples different energy minima on its potential energy surface.

The phenylethylamine core of the molecule possesses significant conformational flexibility, primarily around the Cα-Cβ bond of the ethylamine (B1201723) side chain. Computational studies on 2-phenylethylamine have revealed the existence of several low-energy conformers. researchgate.net The two principal conformations are described by the torsion angle (τ) between the phenyl ring and the amino group:

Anti (or extended) conformation: The ethylamine chain extends away from the phenyl ring.

Gauche (or folded) conformation: The ethylamine chain is folded back towards the phenyl ring, allowing for a potential intramolecular interaction between the amine's lone pair of electrons and the π-system of the ring. researchgate.net

Studies combining spectroscopy and ab initio calculations have identified multiple stable gauche and anti conformers, with gauche forms often being the global energy minimum. researchgate.net The specific preference is sensitive to substitution and the surrounding environment.

| Conformer Type | Description | Key Torsional Angle | Relative Stability |

|---|---|---|---|

| Gauche (Folded) | Amine group is oriented toward the phenyl ring | ~±60° | Often the most stable due to potential N-H···π interactions |

| Anti (Extended) | Amine group is oriented away from the phenyl ring | ~180° | Slightly higher in energy than gauche conformers |

The piperazine (B1678402) ring is another source of conformational variability. Like cyclohexane, it is not planar and primarily adopts a low-energy chair conformation. However, it can also exist in higher-energy boat and twist-boat conformations. The nitrogen atoms in the ring can undergo inversion, and the ring itself can flip between two chair conformers. rsc.org

In this compound, the substituents at the N1 and N4 positions influence the dynamics. The methyl group and the phenylethyl group can occupy either axial or equatorial positions. MD simulations are essential for studying the kinetics of ring flipping and nitrogen inversion, revealing the most populated conformational states and the energy barriers between them. nih.govnih.gov These dynamics are critical as the three-dimensional shape of the piperazine scaffold is often a key determinant in its interaction with biological targets. acs.orgnih.gov

Ligand-Protein Docking Studies for Molecular Interaction Prediction (General Methodologies)

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein's binding site. nih.goviaanalysis.com This method is central to structure-based drug design and helps in forming hypotheses about how a molecule like this compound might exert a biological effect. The process involves two main components: a search algorithm and a scoring function. iaanalysis.com

Search Algorithm: This component explores the vast conformational space of the ligand and its possible orientations within the binding site (the "pose"). Algorithms range from systematic searches to stochastic methods like genetic algorithms or Monte Carlo simulations. researchgate.net

Scoring Function: After generating a pose, the scoring function estimates the binding affinity (or free energy of binding). Scoring functions can be classified into three main types:

Force-Field-Based: These use terms from molecular mechanics force fields to calculate van der Waals and electrostatic interaction energies.

Empirical: These are fitted functions that use weighted terms for interactions like hydrogen bonds, ionic interactions, and hydrophobic contacts to reproduce experimentally determined binding affinities.

Knowledge-Based: These derive statistical potentials from analyzing atom-pair distributions in known protein-ligand crystal structures. univr.it

The general methodology for a docking study includes preparing the 3D structures of both the ligand and the protein, defining the binding site on the protein, running the docking algorithm to generate multiple binding poses, and then ranking these poses using the scoring function to identify the most probable interaction mode. iaanalysis.comdntb.gov.ua

| Component | Example Methods/Software | Function |

|---|---|---|

| Search Algorithm | Genetic Algorithm (e.g., in GOLD, AutoDock), Monte Carlo, Incremental Construction | Generates and explores possible ligand poses in the binding site |

| Scoring Function | Force-Field (e.g., DOCK), Empirical (e.g., ChemScore, GlideScore), Knowledge-Based (e.g., PMF, DrugScore) | Estimates the binding affinity for each pose to rank them |

| Flexibility Handling | Flexible Ligand/Rigid Receptor, Induced Fit Docking, Ensemble Docking | Accounts for the conformational changes upon binding |

Solvation Models and Environmental Effects on Molecular Behavior

Chemical and biological processes predominantly occur in solution, and the solvent can drastically alter a molecule's behavior. ucsb.edu Solvation models are crucial in computational chemistry to account for these environmental effects. numberanalytics.comwikipedia.org There are two primary approaches to modeling solvation:

Explicit Solvent Models: The solute is surrounded by a large number of individual solvent molecules (e.g., water). This method is the most realistic but is extremely computationally expensive, typically reserved for high-accuracy MD simulations. rutgers.edu

Implicit Solvent Models (Continuum Models): The solvent is treated as a continuous medium with a characteristic dielectric constant, rather than as individual molecules. This significantly reduces computational cost. numberanalytics.comacs.org This approach is well-suited for QM calculations and is widely used in docking and free energy calculations. The solvation free energy is often partitioned into components such as electrostatic interactions, cavitation energy (creating a cavity for the solute), and van der Waals interactions. nih.gov

Common implicit models include:

Polarizable Continuum Model (PCM): The solute is placed in a cavity within the dielectric continuum, and the charge distribution of the solute polarizes the solvent, which in turn creates a reaction field that interacts with the solute. q-chem.com

COSMO (Conductor-like Screening Model): A variation of PCM that is computationally efficient. wikipedia.org

Generalized Born (GB) and Poisson-Boltzmann (PB) Models: These methods calculate the electrostatic contribution to the solvation free energy. rutgers.eduacs.org

SMD (Solvation Model based on Density): A universal solvation model that is parameterized to accurately reproduce solvation free energies for a wide range of solvents. wikipedia.orgq-chem.com

For this compound, these models can predict how its conformation and electronic properties change when moving from a vacuum to a polar (e.g., water) or non-polar (e.g., lipid) environment, which is critical for predicting its behavior in different biological compartments.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Understanding

QSAR is a computational modeling technique that aims to find a statistically significant relationship between the chemical structures of a series of compounds and their biological activity. patsnap.comyoutube.com The fundamental principle is that variations in the structural or physicochemical properties of molecules are responsible for the variations in their observed biological activities.

Developing a QSAR model involves several key steps: nih.govnih.gov

Data Set Assembly: A collection of structurally related compounds, such as analogues of this compound, with experimentally measured biological activity is required.

Descriptor Calculation: For each molecule, a set of numerical values, or "descriptors," is calculated. These descriptors quantify various aspects of the molecule's structure and properties, including:

Electronic Descriptors: (e.g., partial charges, dipole moment from QM).

Steric Descriptors: (e.g., molecular volume, surface area).

Hydrophobic Descriptors: (e.g., LogP, a measure of lipophilicity).

Topological Descriptors: (e.g., connectivity indices that describe molecular branching).

Model Development: A mathematical equation is generated to correlate the descriptors (independent variables) with the biological activity (dependent variable). Common methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms.

Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation (predicting the activity of a set of compounds not used in model training). nih.gov

A validated QSAR model for a series of phenylethylamine derivatives can provide mechanistic insights into which molecular features are positively or negatively correlated with activity, thereby guiding the design of new, more potent compounds. acs.orgnih.govtandfonline.com

| Descriptor Class | Examples | Information Encoded |

|---|---|---|

| Constitutional (1D) | Molecular Weight, Atom Count | Molecular composition |

| Topological (2D) | Wiener Index, Kier & Hall Connectivity | Atomic connectivity and branching |

| Geometrical (3D) | Molecular Surface Area, Volume | Molecular size and shape |

| Physicochemical | LogP, Molar Refractivity | Hydrophobicity, polarizability |

| Electronic | Partial Charges, HOMO/LUMO Energies | Electron distribution and reactivity |

Molecular Interaction Mechanisms of 2 4 Methylpiperazinyl 1 Phenylethylamine in Biological Contexts

Principles of Amine-Biomolecule Interactions: Hydrogen Bonding, Electrostatic Forces, Hydrophobic Effects

The amine groups and aromatic ring of 2-(4-Methylpiperazinyl)-1-phenylethylamine are key to its interactions with biomolecules. The fundamental forces at play are:

Hydrogen Bonding: The nitrogen atoms in the piperazine (B1678402) ring and the primary amine can act as hydrogen bond acceptors, while the hydrogen on the primary amine can act as a hydrogen bond donor. These interactions are highly directional and crucial for the specificity of binding to biological targets like proteins and nucleic acids. nih.govnih.gov For instance, the hydrogen atom can interact with electronegative atoms like oxygen and nitrogen found in the amino acid residues of proteins or the bases of DNA. nih.gov

Electrostatic Forces: At physiological pH, the amine groups of the piperazine moiety are typically protonated, conferring a positive charge on the molecule. This allows for strong electrostatic or ionic interactions with negatively charged residues on biomolecules, such as the phosphate (B84403) backbone of DNA or acidic amino acid residues (e.g., aspartate, glutamate) in proteins. nih.govnih.gov These long-range interactions are significant in guiding the ligand to its binding site. nih.gov

Hydrophobic Effects: The phenyl group of the phenylethylamine core is nonpolar and contributes to hydrophobic interactions. These interactions are driven by the tendency of nonpolar surfaces to associate in an aqueous environment, thereby increasing the entropy of water. nih.gov This effect plays a significant role in the binding of the compound within hydrophobic pockets of receptors and proteins. acs.org

Molecular Recognition and Binding Mechanisms with Receptor Systems

The arylpiperazine motif, a core component of this compound, is a "privileged scaffold" known to interact with a variety of G protein-coupled receptors (GPCRs), particularly aminergic receptors like dopamine (B1211576) and serotonin (B10506) receptors. nih.gov Molecular docking studies of related arylpiperazine compounds have provided insights into the potential binding mechanisms.

A common binding mode involves the protonated nitrogen of the piperazine ring forming a crucial salt bridge with a conserved aspartate residue in the transmembrane domain 3 (TM3) of these receptors (e.g., Asp1143.32 in the dopamine D2 receptor). nih.govnih.gov This electrostatic interaction is a primary anchor for the ligand.

Furthermore, the aromatic ring of the phenylethylamine moiety can engage in various interactions within the receptor's binding pocket:

π-π Stacking: Interaction with aromatic residues like phenylalanine and tryptophan.

Edge-to-Face Interactions: The edge of the ligand's aromatic ring interacts with the face of an aromatic residue in the receptor. bg.ac.rs

Hydrophobic Interactions: The phenyl ring fits into hydrophobic pockets lined by nonpolar amino acid residues. mdpi.com

Interactions with Proteins and Nucleic Acids: Mechanistic Studies

Beyond receptor binding, the structural features of this compound allow for interactions with other critical biomolecules like proteins and nucleic acids.

DNA/Protein Binding Mechanisms of Related Amine Complexes and Their Kinetics

While direct studies on this compound are limited, research on related piperazine-containing compounds and other cationic amines provides a framework for understanding its potential interactions with DNA and proteins.

Cationic agents are known to bind effectively to the negatively charged DNA molecule through a combination of electrostatic attraction, groove binding, and intercalation. cymitquimica.com The protonated piperazine moiety of the title compound can interact electrostatically with the phosphate backbone of DNA.

Studies on copper(II) complexes with piperazine-based ligands have demonstrated their ability to cleave DNA. The kinetics of such reactions often follow a Michaelis-Menten model, indicating an initial binding step followed by a catalytic cleavage event. mdpi.com While this compound itself is not expected to be a primary DNA cleaving agent, its ability to bind to DNA suggests it could modulate DNA-protein interactions or act as a carrier for other functional groups.

The binding of small molecules to proteins like human serum albumin (HSA) is crucial for their pharmacokinetic properties. Studies on promethazine, which also contains a phenothiazine (B1677639) and an amine chain, show significant binding to HSA, with molecular docking suggesting interactions within specific binding sites. nih.gov It is plausible that this compound would also bind to plasma proteins, influencing its distribution and availability.

Microtubule-Targeting Mechanisms of Substituted Phenylethylamines

There is growing evidence that phenylethylamines can directly interact with the microtubule cytoskeleton. nih.gov Microtubules, polymers of αβ-tubulin, are essential for neuronal structure and function. Some phenethylamine (B48288) derivatives are structurally similar to colchicine (B1669291), a known microtubule-destabilizing agent. nih.gov

Research on 2-phenylethylamine has shown that it can induce conformational changes in tubulin and affect microtubule polymerization dynamics. nih.gov This interaction appears to involve a concentration-dependent stabilization of microtubules. nih.gov In silico molecular docking studies of various substituted phenylethylamines have identified potential binding at the colchicine binding site on tubulin. nih.gov These studies suggest that phenylethylamines can alter microtubule polymerization in a dose-dependent manner. Given its phenylethylamine core, this compound may also possess the ability to modulate microtubule dynamics, a mechanism with potential implications for neuromodulation. nih.govnih.gov

Membrane Transport Mechanisms of Amine Compounds and Permeability Studies

The passage of amine compounds, such as this compound, across biological membranes is a critical determinant of their pharmacokinetic and pharmacodynamic profiles. This process is governed by a complex interplay of the compound's physicochemical properties and its interactions with the membrane itself, as well as with specialized transport proteins. The transport of these molecules can occur through passive diffusion, facilitated diffusion, or active transport, each with distinct mechanisms and dependencies.

The ability of a molecule to cross a biological membrane is significantly influenced by its physicochemical properties. Key factors include lipophilicity, molecular size, solubility, ionization state (pKa), and hydrogen bonding capacity. mdpi.comnih.gov For amine compounds, which are often basic and can be protonated at physiological pH, these properties dictate the balance between membrane partitioning and aqueous solubility.

Passive diffusion is a primary mechanism for the transport of many drug molecules across cellular membranes, driven by the concentration gradient. libretexts.orgresearchgate.net This process does not require metabolic energy. For a compound to passively diffuse across the lipid bilayer of a cell membrane, it must possess a degree of lipophilicity to partition into the hydrophobic membrane core. nih.gov However, excessive lipophilicity can sometimes hinder permeability if the compound becomes trapped within the membrane. nih.govresearchgate.net The ionization state is also crucial; the uncharged form of an amine is generally more lipid-soluble and therefore more readily diffuses across the membrane than its protonated, charged counterpart. nih.gov

The hydrogen-bonding capacity of a molecule can also affect its permeability. researchgate.net A higher number of hydrogen bond donors and acceptors can increase a molecule's polarity and its interaction with the aqueous environment, potentially reducing its ability to enter the lipid membrane. mdpi.com

In addition to passive diffusion, the transport of many amine compounds is mediated by membrane proteins, a process known as carrier-mediated transport. This can be further divided into facilitated diffusion and active transport.

Facilitated Diffusion: This is a passive process, meaning it does not require energy, but it is mediated by carrier or channel proteins that bind to the molecule and facilitate its movement across the membrane down its concentration gradient. libretexts.orgwikipedia.orgkhanacademy.org This mechanism is typically saturable and can be subject to competitive inhibition by structurally similar molecules. libretexts.org For amine compounds, organic cation transporters (OCTs) can play a role in their facilitated diffusion. biologynotesonline.com

Active Transport: This process moves molecules against their concentration gradient and requires energy, typically from the hydrolysis of ATP. libretexts.orgnih.gov Active transport is crucial for the uptake of certain nutrients and the efflux of xenobiotics and waste products from cells. For amine compounds, transporters such as the monoamine transporters (MATs) — including the dopamine transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin transporter (SERT) — can actively take up structurally similar phenylethylamine derivatives. nih.govwikipedia.org Efflux transporters, such as P-glycoprotein (P-gp), are also critical as they can actively pump compounds out of cells, including out of the brain, which can limit their central nervous system (CNS) activity. researchfloor.orgresearchgate.net

The blood-brain barrier (BBB) is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. researchgate.netbiotech-asia.org The permeability of this barrier is a key consideration for CNS-active compounds. The same principles of passive and carrier-mediated transport apply, but the tight junctions between the endothelial cells of the BBB severely restrict paracellular movement, making transcellular passage (across the cells) the primary route. nih.govbiotech-asia.org

The ability of a compound to cross the BBB is often predicted using in vitro models, such as cell-based assays (e.g., using Caco-2 or MDCK cell lines, or more specialized brain endothelial cell lines like hCMEC/D3) and parallel artificial membrane permeability assays (PAMPA). mdpi.combiotech-asia.orgnih.gov These models provide an indication of a compound's potential for CNS penetration. For instance, piperine (B192125) and some of its analogs have been evaluated in various in vitro BBB models to predict their permeability. nih.gov Studies on piperazine derivatives have also been conducted to assess their potential as permeation enhancers. nih.govresearchgate.netacs.org

Research on substituted phenylethylamines has shown that these compounds can readily cross the blood-brain barrier. researchgate.net Their transport can be influenced by monoamine oxidase inhibitors, which affect their metabolism and consequently their concentration gradient. nih.gov

Below are tables summarizing key findings from permeability studies on related amine compounds.

Table 1: Factors Influencing Membrane Permeability of Amine Compounds

| Factor | Influence on Permeability | Research Context | Citation |

| Lipophilicity (LogP) | An optimal range is often required. Too low or too high can decrease permeability. | General principle for many drug molecules, including anion transporters. | nih.govresearchgate.net |

| Ionization (pKa) | The un-ionized form is more permeable via passive diffusion. | Important for all ionizable compounds, including phenylethylamines. | nih.gov |

| Hydrogen Bonding | Increased hydrogen bonding capacity generally reduces passive permeability. | A key determinant in quantitative structure-permeability relationships. | mdpi.comresearchgate.net |

| Molecular Weight | Lower molecular weight is generally favored for passive diffusion. | A component of drug-likeness rules for CNS drugs. | researchfloor.org |

| pH of Solution | Can significantly affect the ionization state and permeability of piperazine derivatives. | Studies on piperazine derivatives as permeation enhancers. | nih.gov |

Table 2: Examples of Transport Mechanisms for Structurally Related Compounds

| Compound Class | Transport Mechanism(s) | Key Findings | Citation(s) |

| Substituted Phenylethylamines | Passive Diffusion, Active Transport (MATs, OCTs) | Transport can be stereoselective. Readily cross the blood-brain barrier. | nih.govresearchgate.net |

| Piperazine Derivatives | Passive Diffusion, Potential to enhance paracellular permeability | Can act as permeation enhancers by modulating epithelial cell junctions. | nih.govresearchgate.netacs.org |

| Cathinone | Passive Diffusion | Hydrophobic nature allows for easy crossing of cell membranes, including the BBB. | wikipedia.org |

Table 3: Common In Vitro Models for Permeability Assessment

| Model | Description | Application | Citation(s) |

| Caco-2 Cell Monolayers | Human colon adenocarcinoma cells that differentiate to form a polarized monolayer with tight junctions. | Widely used to predict intestinal absorption and identify P-gp substrates. | nih.govnih.gov |

| MDCK Cell Monolayers | Madin-Darby canine kidney cells. Often transfected with specific transporters (e.g., P-gp). | Used to assess permeability and the role of efflux transporters. | biotech-asia.org |

| hCMEC/D3 Cell Line | Immortalized human cerebral microvascular endothelial cell line. | A common in vitro model for the blood-brain barrier. | mdpi.comresearchfloor.org |

| PAMPA | Parallel Artificial Membrane Permeability Assay. A non-cell-based assay using an artificial lipid membrane. | High-throughput screening for passive membrane permeability. | nih.gov |

Future Perspectives and Advanced Research Directions in 2 4 Methylpiperazinyl 1 Phenylethylamine Chemistry

Application of Machine Learning and Artificial Intelligence in Reaction Discovery and Optimization

Furthermore, AI algorithms, such as bandit optimization models, can significantly accelerate the process of identifying the most generally applicable reaction conditions with a minimal number of experiments. ucla.edu This method iteratively suggests new conditions based on previous results, progressively focusing on the most promising areas of the reaction space. ucla.edu This approach has been successfully applied to common reactions in medicinal chemistry, such as amide couplings and palladium-catalyzed arylations, demonstrating the ability to identify optimal conditions after sampling only a small fraction of the possibilities. ucla.edu The synergy between simulation and AI has also been shown to efficiently guide molecular design and lead optimization for new drug candidates. nih.gov

Table 1: AI and Machine Learning Applications in Amine Synthesis

| Technology/Method | Application | Potential Impact on 2-(4-Methylpiperazinyl)-1-phenylethylamine |

|---|---|---|

| Reaction Prediction Models | Predicts the products and yields of unknown reactions using neural networks trained on reaction databases. chemrxiv.org | Faster discovery of novel synthetic pathways to the core structure or its derivatives. |

| Bandit Optimization | Identifies optimal reaction conditions (catalyst, solvent, temperature) with minimal experimentation. ucla.edu | Rapid optimization of synthesis yield and purity, reducing development time and cost. |

| Chemical Reactivity Flowcharts | Provides human-interpretable models to understand and predict complex reactivity, such as in MCRs. scitechdaily.comdrugdiscoverytrends.com | Enhances chemists' ability to design novel, efficient one-pot syntheses for complex amine structures. |

Development of Novel Synthetic Methodologies for Complex Amine Structures

The synthesis of aliphatic amines, a critical class of compounds in the chemical sciences, is continually evolving beyond classical methods like Hofmann alkylation, which often suffer from poor selectivity. acs.org For a molecule with the structural complexity of this compound, which contains primary and tertiary amine functionalities, advanced and selective synthetic strategies are paramount.

Modern transition-metal catalysis offers powerful tools for amine synthesis. acs.org

Hydroamination : This atom-economical method involves the direct addition of an amine N-H bond across an alkene, providing a direct route to secondary and tertiary amines. acs.org

Allylic C-H Amination : This approach bypasses the need for pre-functionalized substrates by directly converting a C-H bond into a C-N bond, offering a more direct route to complex amine products from simple hydrocarbons. acs.org

Another significant area of development is the use of ammonia (B1221849) surrogates . Reagents like N-aminopyridinium salts have been developed to act as effective ammonia synthons, allowing for the controlled mono-alkylation to form secondary amines while avoiding the common problem of overalkylation. acs.org

Biocatalysis has also emerged as a powerful and sustainable alternative for producing chiral amines. researchgate.net Enzymes such as imine reductases (IREDs) and reductive aminases (RedAms) catalyze the asymmetric synthesis of amines from ketones with high stereoselectivity under mild conditions, representing a green and efficient methodology. researchgate.net

Table 2: Comparison of Synthetic Methodologies for Complex Amines

| Methodology | Description | Advantages | Disadvantages |

|---|---|---|---|

| Classical Alkylation | Reaction of amines with alkyl halides. acs.org | Simple concept, readily available reagents. | Poor selectivity (overalkylation), harsh conditions. acs.orgacs.org |

| Transition-Metal Catalysis | Methods like hydroamination and C-H amination using metal catalysts (e.g., Pd, Ir). acs.org | High atom economy, direct functionalization of simple precursors. | Catalyst cost and toxicity, may require specific substrates. |

| Reductive Amination | Formation of an imine or enamine followed by reduction. youtube.com | Versatile for creating primary, secondary, and tertiary amines. | Often requires specific reducing agents like sodium cyanoborohydride. youtube.com |

| Biocatalysis (IREDs/RedAms) | Enzymatic reductive amination of carbonyl compounds. researchgate.net | High stereoselectivity, mild and environmentally friendly conditions. | Enzyme stability and substrate scope can be limiting. |

| Ammonia Surrogates | Use of reagents that deliver an NH2 group in a controlled manner. acs.org | Overcomes overalkylation, allows for selective synthesis of primary or secondary amines. | May require additional deprotection steps. |

Advanced In Silico Approaches for Predicting Molecular Behavior and Interactions

In silico, or computational, methods are indispensable in modern drug discovery and chemical research, allowing for the prediction of molecular properties and interactions before a compound is ever synthesized. nih.govjapsonline.com For this compound, these tools can provide profound insights into its potential biological activity, pharmacokinetics, and binding behavior.

Molecular docking is a key computational technique used to predict how a molecule binds to a protein receptor. Studies have used docking to investigate the interaction of substituted phenylethylamines with biological targets like microtubules, ranking potential candidates based on their calculated binding energy. dntb.gov.ua This allows for the prioritization of compounds for synthesis and in vitro testing.

Quantum mechanical calculations , such as Density Functional Theory (DFT), are used to elucidate reaction mechanisms at the molecular level. ijrpr.comresearchgate.net For instance, DFT studies on epoxy-amine reactions have detailed various reaction pathways and activation energies, providing a level of detail unattainable through experimental measurements alone. researchgate.netnih.gov Such calculations could be applied to understand the reactivity and stability of this compound.

Furthermore, a suite of computational tools can predict a compound's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile. japsonline.comnih.gov By applying rules like Lipinski's Rule of Five and using specialized software, researchers can forecast properties like oral bioavailability and potential toxicity early in the discovery process, helping to eliminate candidates with a low chance of success. japsonline.comnih.gov

Table 3: In Silico Predictive Tools and Their Applications

| Tool/Method | Predicted Properties | Relevance to this compound |

|---|---|---|

| Molecular Docking | Binding mode, binding affinity to protein targets. dntb.gov.ua | Predicting potential interactions with neurological receptors (e.g., dopamine (B1211576), serotonin). nih.gov |

| DFT Calculations | Reaction mechanisms, activation energies, electronic structure. researchgate.net | Understanding its chemical reactivity, stability, and synthetic pathways. |

| ADMET Predictors | Pharmacokinetics (oral absorption, bioavailability), toxicity profiles. nih.govnih.gov | Early-stage assessment of drug-likeness and potential liabilities. |